2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile
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Overview
Description
2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile is an organic compound that features a benzene ring substituted with a bromomethyl group and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile typically involves a multi-step process. One common method includes the bromination of a precursor compound, followed by a condensation reaction. For example, 2-(Bromomethyl)benzonitrile can be synthesized by reacting 2-bromotoluene with cyanogen bromide under specific conditions . The reaction conditions often involve the use of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo base-promoted condensation reactions with other aromatic compounds to form more complex structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Condensation Reactions: Bases such as KOH or sodium hydroxide (NaOH) are used to promote the condensation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while condensation reactions can produce complex aromatic compounds.
Scientific Research Applications
2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: Potential applications in drug development and medicinal chemistry. The compound’s ability to interact with specific molecular targets makes it a candidate for therapeutic research.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzonitrile group can participate in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzonitrile: Shares the bromomethyl and benzonitrile groups but lacks the ethenyl linkage.
4’-(Bromomethyl)biphenyl-2-carbonitrile: Similar structure with a biphenyl core instead of a single benzene ring.
Uniqueness
2-{2-[4-(Bromomethyl)phenyl]ethenyl}benzonitrile is unique due to the presence of both the bromomethyl and benzonitrile groups, along with the ethenyl linkage
Properties
CAS No. |
62940-41-4 |
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Molecular Formula |
C16H12BrN |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-[2-[4-(bromomethyl)phenyl]ethenyl]benzonitrile |
InChI |
InChI=1S/C16H12BrN/c17-11-14-7-5-13(6-8-14)9-10-15-3-1-2-4-16(15)12-18/h1-10H,11H2 |
InChI Key |
VEACPUXZZZHPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)CBr)C#N |
Origin of Product |
United States |
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